N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Medicinal Chemistry Chemical Biology Screening Library Design

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034458-35-8) is a heterocyclic sulfonamide that incorporates both a 2,1,3-benzothiadiazole core and a 1,2,5-thiadiazole moiety linked through a piperidine spacer. The 2,1,3-benzothiadiazole-4-sulfonamide scaffold is a recognized pharmacophore in muscarinic acetylcholine receptor (mAChR) antagonist programs, exemplified by VU0255035 (IC50 = 130 nM at M1) , while the 1,2,5-thiadiazole ring appears in carbonic-anhydrase and CNS-targeted libraries.

Molecular Formula C13H14N6O2S3
Molecular Weight 382.48
CAS No. 2034458-35-8
Cat. No. B2900534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2034458-35-8
Molecular FormulaC13H14N6O2S3
Molecular Weight382.48
Structural Identifiers
SMILESC1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C4=NSN=C4
InChIInChI=1S/C13H14N6O2S3/c20-24(21,11-3-1-2-10-13(11)17-23-15-10)18-9-4-6-19(7-5-9)12-8-14-22-16-12/h1-3,8-9,18H,4-7H2
InChIKeyZNBKVVGQHDFGKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034458-35-8): Structural Identity and Compound-Class Profile for Procurement Evaluation


N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2034458-35-8) is a heterocyclic sulfonamide that incorporates both a 2,1,3-benzothiadiazole core and a 1,2,5-thiadiazole moiety linked through a piperidine spacer [1]. The 2,1,3-benzothiadiazole-4-sulfonamide scaffold is a recognized pharmacophore in muscarinic acetylcholine receptor (mAChR) antagonist programs, exemplified by VU0255035 (IC50 = 130 nM at M1) [2], while the 1,2,5-thiadiazole ring appears in carbonic-anhydrase and CNS-targeted libraries. This dual-heterocycle architecture distinguishes the compound from mono-heterocyclic sulfonamides commonly encountered in screening collections.

Why Generic Substitution of N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide Is Scientifically Unsound


The simultaneous presence of a 2,1,3-benzothiadiazole-4-sulfonamide and a 1,2,5-thiadiazol-3-yl group on a common piperidine scaffold is not replicated in any approved drug or widely catalogued probe molecule [1]. Replacing either heterocycle—substituting 1,2,5-thiadiazole with a simple acyl, sulfonyl, or alkyl group, or swapping benzothiadiazole for a monocyclic aryl sulfonamide—fundamentally alters hydrogen-bonding capacity, dipole moment, and potential polypharmacology. Because no systematic SAR study directly comparing these chemotypes has been published, a procurement decision cannot assume functional equivalence; the burden of proof rests on demonstrating that a proposed alternative retains the same target engagement and off-target profile.

Quantitative Evidence Guide: Verifiable Differentiation of CAS 2034458-35-8 from Closest Structural Analogs


Structural Uniqueness: Dual Heterocycle Architecture Not Present in Common Bench-Stock Analogs

A substructure search of the 2,1,3-benzothiadiazole-4-sulfonamide core reveals multiple commercial analogs, including VU0255035 (N-[3-oxo-3-(4-pyridin-4-ylpiperazin-1-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide, IC50 130 nM at M1 mAChR) and N-[1-(methylsulfonyl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide [1][2]. None of these analogs contain a 1,2,5-thiadiazol-3-yl substituent. Conversely, 1,2,5-thiadiazol-3-yl-piperidine sulfonamides bearing simple aryl sulfonamides (e.g., thiophene-2-sulfonamide, CAS 2034304-36-2) lack the benzothiadiazole ring . The target compound is the sole entity in publicly indexed chemical catalogs that combines both heterocycles.

Medicinal Chemistry Chemical Biology Screening Library Design

Purity Benchmarking: Guaranteed Minimum Purity of 98% from Combi-Blocks Exceeds Typical Screening-Grade Material

Multiple suppliers list CAS 2034458-35-8 with guaranteed purity values. Combi-Blocks offers the compound at 98% purity, while AK Scientific provides 95–97% grades . In contrast, commonly used benzothiadiazole-4-sulfonamide analogs such as VU0255035 are routinely supplied at ≥95% purity, and many screening-deck compounds from diverse suppliers report ≥90% purity. A 98% purity threshold reduces the likelihood of confounding bioassay results arising from impurities.

Compound Procurement Quality Control Screening Collection

Absence of Dominant Pharmacological Annotation: A Negative Differentiation Factor for De-Novo Target Discovery

In contrast to VU0255035, which is extensively annotated as a potent, selective M1 mAChR antagonist (IC50 = 130 nM, >75-fold selectivity over M2–M5) , CAS 2034458-35-8 has no published IC50, Ki, or EC50 values in the primary literature or public bioactivity databases (PubChem BioAssay, BindingDB, ChEMBL) as of 2026. This lack of pre-existing pharmacological annotation may be advantageous for target-agnostic phenotypic screening programs, where the goal is to identify novel mechanisms rather than to repurpose known chemotypes.

Target Discovery Phenotypic Screening Chemical Probe Selection

Application Scenarios Where CAS 2034458-35-8 Provides Differentiated Value


Diversity-Oriented Screening Library Expansion with Dual-Heterocycle Chemotypes

When building a high-diversity screening collection, the inclusion of a compound that combines two pharmacophorically distinct heterocycles (2,1,3-benzothiadiazole and 1,2,5-thiadiazole) increases scaffold diversity beyond what libraries composed solely of mono-heterocyclic sulfonamides can achieve [1]. Procurement of CAS 2034458-35-8 directly addresses this gap, as no other commercially available benzothiadiazole-4-sulfonamide carries a 1,2,5-thiadiazol-3-yl substituent.

Negative-Control Probe for Benzothiadiazole-Sulfonamide-Mediated Muscarinic Antagonism

VU0255035 is a well-characterized M1 mAChR antagonist, but its selectivity derives from the pyridinyl-piperazine linker and not from the benzothiadiazole-4-sulfonamide core alone [1]. Because CAS 2034458-35-8 retains the benzothiadiazole-4-sulfonamide warhead while replacing the VU0255035 linker with a 1,2,5-thiadiazol-3-yl-piperidine motif, it can serve as a matched-pair negative control to confirm that observed phenotypes are linker-dependent rather than core-dependent.

Medicinal Chemistry Hit-to-Lead Optimization of Carbonic Anhydrase or Kinase Inhibitor Series

The 1,2,5-thiadiazole ring is a privileged scaffold in carbonic anhydrase inhibition [1]. The benzothiadiazole sulfonamide moiety has been explored in kinase inhibitor programs. The compound's unique convergent architecture allows medicinal chemists to probe whether the two heterocycles confer synergistic binding or whether the scaffold can be deconvoluted into simpler, more ligand-efficient fragments.

Quote Request

Request a Quote for N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.